Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
CAS No.: 2106690-78-0
Cat. No.: VC11667329
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2106690-78-0 |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12) |
| Standard InChI Key | LWPMAUPOEAFAHY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC=C2C=NNC2=N1 |
| Canonical SMILES | CCOC(=O)C1=NC=C2C=NNC2=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–6), with an ethyl carboxylate substituent at position 6 (Fig. 1). The planar structure facilitates π-π stacking interactions with kinase active sites, while the carboxylate group enhances solubility and hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2106690-78-0 |
| Molecular Formula | C₈H₈N₄O₂ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |
| SMILES | CCOC(=O)C1=NC=C2C=NNC2=N1 |
| PubChem CID | 135392582 |
The compound’s InChIKey (LWPMAUPOEAFAHY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for binding to ATP pockets in kinases.
Synthesis and Modification Strategies
Conventional Synthetic Routes
The synthesis of ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate typically begins with cyclocondensation reactions. A patented method (CN102911174A) involves reacting intermediate (V) with sodium nitrite under acidic conditions (-5°C to 0°C), achieving yields exceeding 90% . Key steps include:
-
Diazotization: Intermediate (V) undergoes nitrosation with NaNO₂ in dilute sulfuric acid.
-
Cyclization: Intramolecular cyclization forms the pyrazolo[3,4-d]pyrimidine core.
-
Esterification: Ethyl carboxylate introduction via nucleophilic acyl substitution .
Recent Advances
Modifications at position 3 (e.g., bromination) enhance bioactivity. For example, 6-bromo derivatives are synthesized using N-bromosuccinimide (NBS), improving inhibitory potency against CDK2/cyclin A .
Biological Activities and Mechanisms
Kinase Inhibition
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate derivatives exhibit dual inhibition of EGFR and Src kinase, disrupting oncogenic signaling pathways. Molecular docking studies reveal hydrogen bonds with EGFR’s Met793 and hydrophobic interactions with Leu718, mimicking ATP binding .
Table 2: Inhibitory Activity of Select Derivatives
| Compound | IC₅₀ (EGFR) | IC₅₀ (CDK2) |
|---|---|---|
| Parent Compound | 1.2 µM | 0.8 µM |
| 6-Bromo Derivative | 0.7 µM | 0.5 µM |
Anticancer Efficacy
In vitro assays demonstrate growth inhibition (GI₅₀) at 2.5–5.0 µM against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cells . The compound induces apoptosis via caspase-3 activation and G1/S cell cycle arrest, correlating with CDK2 inhibition .
Pharmacological and Pharmacokinetic Insights
Structure-Activity Relationships (SAR)
-
Position 6: Carboxylate groups improve water solubility but reduce membrane permeability.
-
Position 3: Bromine substitution enhances kinase affinity by 40% .
Applications in Drug Discovery
Kinase-Targeted Therapies
This scaffold is integral to developing multitargeted kinase inhibitors, notably in combination therapies for resistant cancers. Derivatives are being evaluated in preclinical models for glioblastoma and pancreatic adenocarcinoma .
Intermediate for Analog Synthesis
The compound serves as a precursor for glycosylamino derivatives (e.g., thioglycosides), which exhibit improved bioavailability and tumor selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume